molecular formula C10H11N3O2 B1601099 Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate CAS No. 61571-27-5

Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate

Cat. No.: B1601099
CAS No.: 61571-27-5
M. Wt: 205.21 g/mol
InChI Key: GHPPPCRSQBZCLR-UHFFFAOYSA-N
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Description

Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate is a high-value chemical scaffold in organic synthesis and medicinal chemistry research. This compound features an imidazo[1,2-a]pyrimidine core, a diazolopyrimidine structure known for its unique stereoelectronic properties resulting from its π-excessive (pyrrole-like) and π-deficient (pyridine-like) nitrogen atoms . This backbone is a structural analog of purines, which are commonly found in biologically active compounds, making it a privileged structure in the exploration of new therapeutic agents . The primary research applications of this compound and its derivatives span across multiple domains, most notably in drug discovery and materials science. Within medicinal chemistry, the imidazo[1,2-a]pyrimidine motif has demonstrated significant biological potential , with studies reporting derivatives exhibiting antileishmanial, anticancer, and antibacterial activities . Furthermore, its structural framework is actively investigated for the development of modular fluorophores due to its promising photophysical properties, indicating its utility in the design of novel optical materials and sensors . The ethyl ester functional group enhances the molecule's versatility, serving as a synthetic handle for further functionalization into amides or carboxylic acids, thus enabling the construction of more complex molecular libraries. This product is intended for research purposes as a key synthetic intermediate. It is strictly for use in laboratory settings. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 2-imidazo[1,2-a]pyrimidin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-9(14)6-8-7-13-5-3-4-11-10(13)12-8/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPPPCRSQBZCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=CC=NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10492497
Record name Ethyl (imidazo[1,2-a]pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61571-27-5
Record name Ethyl (imidazo[1,2-a]pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Diverse Biological Landscape of Imidazo[1,2-a]pyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds with diverse biological activities remains a cornerstone of drug discovery. Among these, the imidazo[1,2-a]pyrimidine nucleus has emerged as a "privileged" heterocyclic system, a testament to its remarkable versatility and therapeutic potential. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of imidazo[1,2-a]pyrimidine derivatives. Moving beyond a mere catalog of effects, we will delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed experimental protocols to empower the scientific community in harnessing the full potential of this remarkable scaffold.

The Imidazo[1,2-a]pyrimidine Core: A Foundation for Diverse Bioactivity

The imidazo[1,2-a]pyrimidine scaffold is a fused bicyclic system consisting of an imidazole ring fused to a pyrimidine ring. This arrangement confers a unique electronic and steric profile, making it an attractive framework for the design of bioactive molecules. The structural analogy to purine nucleobases is a key factor in its ability to interact with a multitude of enzymes and receptors within the cell.[1]

The synthesis of this scaffold is typically achieved through the condensation reaction of 2-aminopyrimidine with α-haloketones, a method originally developed by Chichibabin.[2] This and other synthetic strategies allow for extensive functionalization at various positions of the bicyclic ring, enabling the fine-tuning of physicochemical properties and biological activities.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant promise as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of these derivatives are not monolithic; instead, they target multiple hallmarks of cancer:

  • Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. The imidazo[1,2-a]pyridine and pyrimidine cores have shown potent inhibitory activity against various kinases.[3]

    • PI3K/Akt/mTOR Pathway: This signaling cascade is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to reduced phosphorylation of Akt and mTOR.[1] This inhibition ultimately results in cell cycle arrest and apoptosis.

    • c-KIT Inhibition: Mutations in the c-KIT receptor tyrosine kinase are a driving force in gastrointestinal stromal tumors (GIST). A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as potent inhibitors of c-KIT, demonstrating efficacy against imatinib-resistant GIST cell lines.[4][5] These compounds have shown excellent IC50 values in the nanomolar range.[4][5]

  • Induction of Apoptosis and Cell Cycle Arrest: Many imidazo[1,2-a]pyridine compounds exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell division cycle.

    • One study on novel imidazo[1,2-a]pyridine compounds against breast cancer cells (HCC1937) demonstrated the induction of an extrinsic apoptosis pathway, as evidenced by the increased activity of caspase 7 and 8, and cleavage of PARP.[6] These compounds also caused cell cycle arrest by increasing the levels of p53 and p21.[6]

    • Another study showed that certain derivatives induce G2/M cell cycle arrest in melanoma and cervical cancer cells.[1]

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them an attractive target for anticancer drugs. Some imidazo[1,2-a]pyridine and -pyrazine derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine-binding site.[7][8][9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of imidazo[1,2-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • For c-KIT inhibitors, specific structural modifications on the 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine core are crucial for potent and selective inhibition.[4]

  • In a series of imidazo[1,2-a]pyrazine and -pyridine derivatives, the presence of electron-donating groups, such as tert-butylamine at the 3rd position and N,N-dimethyl aniline at the 2nd position of the imidazo[1,2-a]pyrazine core, was found to enhance anticancer activity.[2]

Experimental Protocols for Anticancer Evaluation

2.3.1. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cancer cells (e.g., Hep-2, HepG2, MCF-7, A375) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[2]

    • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyrimidine derivatives for a specified period (e.g., 48 hours).[2]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

    • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2.3.2. Assessment of Apoptosis by Flow Cytometry

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.

  • Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.

  • Step-by-Step Protocol:

    • Cell Treatment: Treat cancer cells with the test compound for a predetermined time.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vivo Anticancer Efficacy Evaluation

While in vitro assays provide valuable initial data, in vivo studies in animal models are crucial for evaluating the therapeutic potential of lead compounds.

  • Xenograft Models: Human tumor cells are implanted into immunocompromised mice (e.g., nude or SCID mice).

    • Procedure: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compound is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specific dose and schedule. Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, the tumors are excised and weighed.

    • Endpoints: The primary endpoint is the inhibition of tumor growth. Other parameters such as body weight changes and signs of toxicity are also monitored.

Antiviral Activity: Combating Viral Infections

Imidazo[1,2-a]pyrimidine derivatives have also emerged as promising antiviral agents, with reported activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus.[1]

Mechanism of Action: Interrupting the Viral Life Cycle
  • Influenza Virus: Certain imidazo[1,2-a]pyrimidine derivatives have been shown to target the hemagglutinin (HA) protein of influenza A virus.[10][11] By binding to a cavity in the HA stem region, these compounds are thought to block the conformational changes required for membrane fusion, thereby preventing viral entry into the host cell.[10][11]

  • Human Immunodeficiency Virus (HIV): Some imidazo[1,2-a]pyridine-Schiff base derivatives have been evaluated for their anti-HIV activity.[12][13] Molecular docking studies suggest that these compounds may interact with HIV-1 reverse transcriptase, a key enzyme for viral replication.[12][13]

Structure-Activity Relationship (SAR) Insights

For imidazo[1,2-a]pyridines with anti-cytomegalovirus (CMV) and anti-varicella-zoster virus (VZV) activity, the presence of a thioether side chain at the 3-position was found to be important.[2] Structure-activity relationship studies on dibromoimidazo[1,2-a]pyridines identified hydrophobicity (logP) as a key determinant of antiviral activity.[14]

Experimental Protocols for Antiviral Evaluation

3.3.1. In Vitro Anti-HIV Assay: The MTT Method in MT-4 Cells

  • Principle: This assay measures the protective effect of a compound against the cytopathic effect (CPE) induced by HIV infection in MT-4 cells. The viability of the cells is determined using the MTT assay.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed MT-4 cells in a 96-well plate.

    • Infection and Treatment: Infect the cells with a specific strain of HIV-1 (e.g., IIIB) or HIV-2 (e.g., ROD) in the presence of various concentrations of the test compound.[12]

    • Incubation: Incubate the plates for a period that allows for viral replication and CPE development (typically 5 days).

    • MTT Assay: Perform the MTT assay as described in the anticancer section to determine cell viability.

    • Data Analysis: Calculate the EC50 (the concentration of the compound that protects 50% of the cells from virus-induced CPE) and the CC50 (the concentration of the compound that reduces the viability of uninfected cells by 50%). The selectivity index (SI) is calculated as CC50/EC50.

Antibacterial Activity: A New Frontier Against Drug Resistance

With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. Imidazo[1,2-a]pyrimidine derivatives have shown promising activity against a range of bacteria, including both Gram-positive and Gram-negative strains.[1][3]

Mechanism of Action: Targeting Essential Bacterial Processes
  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, transcription, and repair. Some 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines have been identified as dual inhibitors of the ATPase domains of DNA gyrase (GyrB) and topoisomerase IV (ParE).[14]

  • Potential Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for bacterial growth. While not extensively studied for imidazo[1,2-a]pyrimidines, DHFR inhibition is a known mechanism for other heterocyclic antibacterial agents and represents a potential target for this scaffold.[9][15]

Structure-Activity Relationship (SAR) Insights
  • The presence of a halogen, particularly a chloro substituent, or a methyl group at the para position of the phenyl ring attached to the imidazo[1,2-a]pyrimidine core has been shown to enhance antibacterial activity, especially against Gram-positive bacteria.[1]

  • For imidazo[1,2-a]pyrimidine chalcones, derivatives of the imidazo[1,2-a]pyrimidine core generally showed better activity than the corresponding imidazo[1,2-a]pyridine derivatives.[11]

Experimental Protocols for Antibacterial Evaluation

4.3.1. In Vitro Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

  • Step-by-Step Protocol:

    • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

    • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Other Notable Biological Activities

Beyond the major areas discussed, imidazo[1,2-a]pyrimidine derivatives have been reported to possess a range of other important biological activities, including:

  • Anti-inflammatory activity [1]

  • Anxiolytic and anticonvulsant effects [1][2]

  • Antifungal activity [1][2]

Future Perspectives and Conclusion

The imidazo[1,2-a]pyrimidine scaffold has unequivocally established itself as a versatile and highly promising platform for the discovery of new therapeutic agents. The diverse range of biological activities, coupled with the synthetic tractability of the core, provides a fertile ground for further exploration and development.

Future research in this area should focus on:

  • Mechanism-driven drug design: A deeper understanding of the specific molecular targets and signaling pathways will enable the rational design of more potent and selective inhibitors.

  • Exploration of novel biological targets: The full therapeutic potential of this scaffold may extend beyond the currently identified activities. High-throughput screening against a wider range of biological targets could unveil new therapeutic applications.

  • In vivo efficacy and safety studies: While in vitro data is abundant, more extensive in vivo studies are needed to translate the promising in vitro results into clinically viable drug candidates. This includes comprehensive pharmacokinetic and toxicological profiling.

  • Development of drug delivery systems: For compounds with suboptimal physicochemical properties, the development of novel drug delivery strategies could enhance their bioavailability and therapeutic efficacy.

References

  • Al-Horani, R. A., & Al-Adhami, M. A. (2021). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 26(11), 3334. [Link]

  • Al-Ostoot, F. H., Al-Malki, A. L., Al-Ghamdi, S. S., Al-Zahrani, M. H., & El-Sharkawy, K. A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2952. [Link]

  • D'Andrea, F. P., & Scambia, G. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as anticancer agents. Pharmaceuticals, 15(11), 1399. [Link]

  • El-Sayed, M. A., & El-Gohary, N. S. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry, 65(21), 14386–14405. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2015). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 7(10), 347-354. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608–81637. [Link]

  • Hassan, A. S., El-Sayed, M. A., Abu-Serie, M. M., & El-Gohary, N. S. (2024). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. RSC Advances, 14(49), 35640-35655. [Link]

  • Hassan, A. S., El-Sayed, M. A., Abu-Serie, M. M., & El-Gohary, N. S. (2024). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. RSC Advances, 14(49), 35640-35655. [Link]

  • Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., ... & De Clercq, E. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of medicinal chemistry, 41(25), 5108-5112. [Link]

  • Li, W., Li, Y., Wang, Y., Zhang, J., Li, J., Zhang, Y., ... & Liu, Z. (2025). Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. European Journal of Medicinal Chemistry, 281, 116893. [Link]

  • Miller, A. A., Maxwell, J. L., He, M., S-Ramos, M., Med-Pina, J., T-Zavala, M., ... & Miller, W. R. (2009). 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines are antibacterial agents targeting the ATPase domains of DNA gyrase and topoisomerase IV. Bioorganic & medicinal chemistry letters, 19(18), 5340–5344. [Link]

  • Raimondi, M. V., Cascio, A., Macaluso, M., & Pibiri, I. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1141. [Link]

  • Wang, Y., Li, W., Li, Y., Zhang, J., Li, J., Zhang, Y., ... & Liu, Z. (2022). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS medicinal chemistry letters, 13(10), 1606–1613. [Link]

  • Zare, M., Gholami, M., Zare, E., & Foroumadi, A. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic chemistry, 140, 106831. [Link]

  • Zhang, Y., Li, J., Wang, Y., Li, W., Li, Y., Zhang, J., ... & Liu, Z. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic chemistry, 113, 105001. [Link]

  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2010). Post Groebke–Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. European journal of medicinal chemistry, 45(12), 5848-5855. [Link]

  • D'Andrea, F. P., & Scambia, G. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as anticancer agents. Pharmaceuticals, 15(11), 1399. [Link]

Diagrams

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Imidazo[1,2-a]pyrimidine Derivatives

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazo_Derivative Imidazo[1,2-a]pyrimidine Derivative Imidazo_Derivative->PI3K Inhibition Imidazo_Derivative->Akt Inhibition Imidazo_Derivative->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyrimidine derivatives.

Experimental Workflow: In Vitro Anticancer Screening

Anticancer_Screening_Workflow Start Start: Synthesized Imidazo[1,2-a]pyrimidine Derivatives Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Assay Western_Blot Western Blot for Protein Expression Cell_Cycle_Assay->Western_Blot Data_Analysis Data Analysis and SAR Elucidation Western_Blot->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: A typical workflow for the in vitro screening of anticancer activity.

Sources

In Silico Modeling of Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The imidazo[1,2-a]pyrimidine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a remarkable spectrum of pharmacological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4][5] Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate (CAS No. 61571-27-5) is a representative member of this class, embodying the structural features that confer such therapeutic potential.

In the contemporary drug discovery landscape, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of lead compounds by predicting their behavior at the molecular level. This guide provides a comprehensive, technically-grounded walkthrough of the core in silico methodologies applied to this compound. We will navigate the essential steps from ligand preparation and quantum chemical analysis to target interaction studies and pharmacokinetic profiling. This document is designed for researchers, scientists, and drug development professionals seeking to leverage computational techniques to rationalize experimental efforts and expedite the journey from molecule to medicine.

Part 1: The Computational Workflow: A Strategy for Insight

Our approach is a multi-step, integrated workflow designed to build a comprehensive computational profile of the molecule. Each stage provides a layer of data that informs the next, creating a self-validating and robust analytical cascade.

G cluster_0 Ligand Preparation & Analysis cluster_1 Target Interaction Studies cluster_2 Drug-Likeness Evaluation A 3D Structure Generation B Geometry Optimization (DFT) A->B C Molecular Orbital Analysis B->C E Molecular Docking C->E D Target Selection & Preparation D->E F Molecular Dynamics Simulation E->F G ADMET Prediction F->G I Data Interpretation & Hypothesis Generation G->I

Caption: Overall in silico modeling workflow.

Part 2: Ligand Preparation and Quantum Chemical Characterization

Before assessing the interaction of our compound with a biological target, we must first understand its intrinsic properties. This begins with obtaining an accurate three-dimensional structure and refining it using quantum mechanics.

Ligand Structure Generation

The initial 3D coordinates of this compound can be generated using molecular builder software such as Avogadro or ChemDraw. The structure is then saved in a standard format like .mol2 or .pdb.

Geometry Optimization with Density Functional Theory (DFT)

The initial 3D structure is a mere approximation. To obtain a more realistic, low-energy conformation, we employ Density Functional Theory (DFT), a robust quantum mechanical method.[4]

Rationale: DFT provides a good balance between computational cost and accuracy for calculating the electronic structure of molecules. The B3LYP functional with a 6-31G(d,p) basis set is a widely accepted level of theory for organic molecules, providing reliable geometries and electronic properties.

Experimental Protocol: DFT Geometry Optimization

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Input Preparation:

    • Load the 3D structure of this compound.

    • Define the calculation parameters:

      • Method: B3LYP

      • Basis Set: 6-31G(d,p)

      • Job Type: Optimization + Frequency

  • Execution: Run the calculation. The frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Output Analysis: The output file will contain the optimized 3D coordinates, electronic energy, and molecular orbitals (e.g., HOMO and LUMO).

Part 3: Target Selection and Molecular Docking

The broad antiviral and antibacterial activity of the imidazo[1,2-a]pyrimidine scaffold suggests multiple potential protein targets.[1][4] For this guide, we will focus on a high-impact antiviral target: the SARS-CoV-2 main protease (Mpro or 3CLpro) .

Rationale for Target Selection: Mpro is a cysteine protease essential for the replication of SARS-CoV-2.[6] Its inhibition blocks the viral life cycle, making it a prime target for antiviral therapeutics. Furthermore, numerous high-resolution crystal structures of Mpro are available in the Protein Data Bank (PDB), providing a solid foundation for structure-based drug design.[7][8][9] We will use the PDB entry 6M03 for this study.[10]

Protein Preparation

The raw PDB structure is not immediately ready for docking. It must be "cleaned" to remove non-essential molecules and prepared for the docking algorithm.

Experimental Protocol: Protein Preparation

  • Software: UCSF Chimera, PyMOL, or AutoDockTools.[11]

  • Procedure:

    • Download the PDB file (e.g., 6M03) from the RCSB PDB database.[10]

    • Remove water molecules, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein in the .pdbqt format required by AutoDock Vina.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, along with the binding affinity.[12] We will use AutoDock Vina, a widely-used and validated docking program.[13][14][15]

G A Prepared Ligand (.pdbqt) D Docking Simulation (AutoDock Vina) A->D B Prepared Protein (.pdbqt) B->D C Define Search Space (Grid Box) C->D E Binding Poses & Affinities D->E F Interaction Analysis (Hydrogen Bonds, etc.) E->F

Caption: Molecular docking workflow.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Ligand Preparation: Convert the DFT-optimized ligand structure to the .pdbqt format using AutoDockTools, defining rotatable bonds.

  • Grid Box Definition: Define the search space for docking on the protein. This is typically a cubic box centered on the active site of Mpro (catalytic dyad: His41 and Cys145).[6]

  • Configuration File: Create a text file (conf.txt) specifying the paths to the protein and ligand .pdbqt files, the center and dimensions of the grid box, and the exhaustiveness parameter (a measure of computational effort; a value of 16 or higher is recommended for robust searching).[15]

  • Execution: Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

  • Output Analysis:

    • The output .pdbqt file contains the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • The log.txt file summarizes the binding affinities for each pose.

    • Visualize the top-ranked pose in complex with the protein using PyMOL or UCSF Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Part 4: Assessing Binding Stability with Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment.

Rationale: MD simulations solve Newton's equations of motion for all atoms in the system, providing insights into conformational changes, the persistence of key interactions, and the overall stability of the complex. GROMACS is a powerful and popular open-source software for performing MD simulations.[16][17][18]

Experimental Protocol: Protein-Ligand MD Simulation with GROMACS

  • System Preparation:

    • Merge the coordinates of the protein and the best-docked ligand pose into a single .pdb file.

    • Generate the topology for the protein using a suitable force field (e.g., CHARMM36).

    • Generate the topology and parameters for the ligand (e.g., using the CGenFF server).

    • Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic or dodecahedral) and solvate the complex with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.

    • Perform a subsequent simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the system's pressure and density.

  • Production MD: Run the production simulation for a desired length of time (e.g., 50-100 ns).

  • Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess structural stability.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions.

    • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein over time.

Part 5: In Silico ADMET Prediction

A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models provide early-stage assessment of a compound's drug-likeness.[19][20][21][22][23]

Rationale: Numerous web-based tools and software leverage large datasets of experimental data to build predictive models for various ADMET properties. These tools offer a rapid and cost-effective way to flag potential liabilities in a drug candidate.[23]

G cluster_0 ADMET Properties A Input Ligand Structure (SMILES) B ADMET Prediction Server (e.g., SwissADME, pkCSM) A->B C Predicted Properties B->C D Analysis of Drug-Likeness & Potential Liabilities C->D P1 Absorption (e.g., Caco-2 permeability) P2 Distribution (e.g., BBB penetration) P3 Metabolism (e.g., CYP450 inhibition) P4 Excretion (e.g., Renal clearance) P5 Toxicity (e.g., Ames test, hERG inhibition)

Caption: ADMET prediction workflow.

Experimental Protocol: ADMET Prediction using Web Servers

  • Tool Selection: Choose a reliable web server, such as SwissADME or pkCSM.

  • Input: Provide the structure of this compound, typically as a SMILES string.

  • Execution: Submit the structure for analysis.

  • Data Interpretation: Analyze the output, paying close attention to key parameters.

Table 1: Predicted ADMET Properties for this compound

Property CategoryParameterPredicted ValueInterpretation
Physicochemical Molecular Weight205.21 g/mol Favorable (Lipinski's Rule of 5)
LogP1.25Optimal lipophilicity
H-bond Donors0Favorable
H-bond Acceptors4Favorable
Pharmacokinetics GI AbsorptionHighGood oral bioavailability expected
BBB PermeantNoLow potential for CNS side effects
CYP2D6 InhibitorNoLow risk of drug-drug interactions
P-glycoprotein SubstrateNoLow risk of efflux-mediated resistance
Drug-Likeness Lipinski's RuleYes (0 violations)Good drug-like properties
Toxicity AMES ToxicityNon-mutagenicLow risk of carcinogenicity
hERG I InhibitorNoLow risk of cardiotoxicity

(Note: The values in this table are illustrative and would be generated from an actual run on a prediction server.)

Conclusion and Future Directions

This guide has outlined a rigorous and integrated in silico workflow for the characterization of this compound. Through DFT, molecular docking, MD simulations, and ADMET prediction, we can construct a detailed molecular profile of the compound, predict its interactions with a relevant biological target like SARS-CoV-2 Mpro, and assess its potential as a drug candidate.

The insights gained from these computational studies provide a strong foundation for hypothesis-driven experimental work. For instance, the predicted binding mode can guide the synthesis of new analogues with improved potency, while favorable ADMET predictions can build confidence in advancing the compound to in vitro and in vivo testing. This synergy between computational and experimental approaches is the hallmark of modern, efficient drug discovery.

References

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An In-Depth Technical Guide to ADMET Prediction for Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Early ADMET Assessment in Modern Drug Discovery

The journey of a drug from a promising hit compound to a market-approved therapeutic is fraught with challenges, with a significant percentage of candidates failing in late-stage development due to unfavorable pharmacokinetic or toxicity profiles.[1] The imidazo[1,2-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2][3][4] This versatility, however, does not grant immunity from the stringent requirements of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Proactive, early-stage ADMET profiling is no longer a supplementary exercise but a critical, data-driven strategy to mitigate risk, reduce costs, and accelerate the development timeline.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for predicting and evaluating the ADMET properties of imidazo[1,2-a]pyrimidine derivatives. We will navigate from the foundational physicochemical principles to the application of sophisticated in silico models and the essential validation through in vitro assays, culminating in a focused discussion on the known characteristics of this specific chemical class.

The Physicochemical Bedrock of Pharmacokinetics

Before a molecule can exert its therapeutic effect, it must navigate the complex biological environment of the human body. This journey is fundamentally governed by its physicochemical properties.[7][8] These intrinsic characteristics are the primary determinants of a compound's ADMET profile and serve as the essential input for virtually all predictive models. Understanding this relationship is paramount for rational drug design. For imidazo[1,2-a]pyrimidine derivatives, chemists can strategically modify substituents to fine-tune these properties and optimize the overall pharmacokinetic profile.

Table 1: Key Physicochemical Properties and Their Influence on ADMET

PropertyDescriptionImpact on ADMET
Molecular Weight (MW) The mass of a molecule.Affects diffusion and permeability. Generally, lower MW (<500 Da) is favored for oral absorption (Lipinski's Rule of Five).[9]
Lipophilicity (LogP/LogD) The partitioning of a compound between an oily (octanol) and an aqueous phase. LogD is pH-dependent.A critical balance is required. High lipophilicity can improve absorption but may also lead to poor solubility, high plasma protein binding, and increased metabolic clearance.[8][10]
Aqueous Solubility The maximum concentration of a compound that can dissolve in water.Poor solubility is a major hurdle for oral absorption and formulation. It can lead to low bioavailability.[6][10]
Dissociation Constant (pKa) The pH at which a compound is 50% ionized and 50% unionized.Determines the charge state of a molecule in different physiological compartments (e.g., stomach, intestine), which significantly impacts solubility and permeability.[7]
Polar Surface Area (PSA) The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.A key indicator of membrane permeability. High PSA (>140 Ų) is often associated with poor cell penetration and blood-brain barrier crossing.[10]
Hydrogen Bond Donors/Acceptors The number of N-H or O-H bonds (donors) and N or O atoms (acceptors).High numbers can increase solubility but may hinder membrane permeability. Lipinski's rules suggest ≤5 donors and ≤10 acceptors.[9][11]

In Silico ADMET Prediction: The First Pass Filter

In the early discovery phase, thousands of compounds may be synthesized or considered. Experimental testing of every analog is impractical and cost-prohibitive. In silico ADMET prediction provides a rapid, cost-effective method to triage large chemical libraries, prioritize compounds for synthesis, and guide structural modifications to improve drug-like properties.[5][12][13]

These computational techniques use the chemical structure of a molecule to estimate its ADMET profile. The primary methodologies include:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical algorithms that correlate molecular descriptors (numerical representations of a molecule's physicochemical properties) with a specific ADMET endpoint.[14][15] For example, a QSAR model might predict Caco-2 permeability based on descriptors like LogP, PSA, and the number of rotatable bonds.

  • Machine Learning and AI: Modern approaches leverage sophisticated machine learning algorithms, such as graph neural networks, to learn complex relationships between chemical structures and ADMET outcomes from large datasets.[16][17][18] These models can often achieve higher accuracy than traditional QSAR methods.[17]

  • Structural Alerts: This method involves screening for the presence of specific chemical fragments or substructures known to be associated with toxicity (toxicophores). Early identification of these alerts can flag compounds that are likely to cause issues such as mutagenicity or hepatotoxicity.[15]

Numerous software tools and web servers are available for performing these predictions, ranging from commercial packages like ADMET Predictor™ to free web services like SwissADME and pkCSM.[1][19][20]

In_Silico_Workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Output Input Imidazo[1,2-a]pyrimidine Derivative Structure (SMILES) QSAR QSAR Models (Solubility, Permeability) Input->QSAR Calculate Descriptors ML Machine Learning Models (Metabolism, Toxicity) Input->ML Generate Fingerprints SA Structural Alerts (Toxicophores) Input->SA Substructure Search Profile Predicted ADMET Profile QSAR->Profile ML->Profile SA->Profile Decision Decision Profile->Decision Drug-like? Prioritize Prioritize Decision->Prioritize Yes Deprioritize Deprioritize Decision->Deprioritize No

Caption: General workflow for in silico ADMET prediction.

Protocol 2.1: A General Workflow for In Silico ADMET Profiling

This protocol outlines the typical steps for using a web-based ADMET prediction tool.

  • Prepare the Input: Obtain the chemical structure of the imidazo[1,2-a]pyrimidine derivative in a computer-readable format, most commonly as a SMILES (Simplified Molecular-Input Line-Entry System) string.

  • Access the Tool: Navigate to a chosen web server (e.g., SwissADME, ADMETlab 2.0).

  • Submit the Structure: Paste the SMILES string into the input box or use the built-in molecular editor to draw the structure.

  • Run the Prediction: Initiate the calculation. The server will compute a range of molecular descriptors from the structure.

  • Analyze the Results: The server will output a table or profile of predicted properties. Carefully examine key parameters:

    • Physicochemical Properties: Check MW, LogP, PSA, and solubility against desired ranges.

    • Pharmacokinetics: Review predictions for gastrointestinal absorption, blood-brain barrier (BBB) penetration, and CYP enzyme inhibition.

    • Drug-likeness: Assess compliance with rules like Lipinski's Rule of Five.[9]

    • Toxicity: Look for any structural alerts for toxicity or predictions of adverse outcomes like hERG inhibition.

  • Decision Making: Use the comprehensive profile to classify the compound. A compound with multiple predicted liabilities (e.g., poor absorption, CYP inhibition, and a toxicity alert) would be a low priority for synthesis. A compound with a clean profile would be a high-priority candidate for experimental validation.

In Vitro ADMET Assays: The Ground Truth

While in silico models are powerful for high-throughput screening, they are predictive, not definitive. The accuracy of these models is dependent on the quality and scope of the data they were trained on.[16] Therefore, experimental validation of promising candidates using in vitro assays is a mandatory and critical step to generate robust data for decision-making.[21][22][23] These assays use subcellular fractions, cells, or artificial membranes to model specific biological processes.

In_Vitro_Validation cluster_invitro In Vitro ADMET Testing InSilico In Silico High-Priority Candidate Synthesis Chemical Synthesis InSilico->Synthesis Absorption Absorption (PAMPA, Caco-2) Synthesis->Absorption Test Compound Distribution Distribution (PPB) Synthesis->Distribution Test Compound Metabolism Metabolism (Microsomal Stability) Synthesis->Metabolism Test Compound Toxicity Toxicity (Cytotoxicity, hERG) Synthesis->Toxicity Test Compound Data Experimental ADMET Data Absorption->Data Distribution->Data Metabolism->Data Toxicity->Data Decision Favorable Profile? Data->Decision Lead_Opt Lead Optimization Decision->Lead_Opt Yes Redesign Iterative Redesign Decision->Redesign No

Caption: Progression from in silico prediction to in vitro validation.

Table 2: Common In Vitro Assays for ADMET Profiling

ADMET ParameterAssayPurpose & PrincipleKey Readout
Absorption PAMPA (Parallel Artificial Membrane Permeability Assay)Measures passive diffusion across an artificial lipid membrane. Fast and high-throughput.Effective Permeability (Pe)
Caco-2 PermeabilityUses a monolayer of human intestinal cells to model active transport and efflux in addition to passive diffusion.Apparent Permeability (Papp) & Efflux Ratio
Distribution Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)Measures the fraction of a compound bound to plasma proteins, which affects its availability to reach target tissues.[8]Percent Unbound (fu)
Metabolism Microsomal Metabolic StabilityIncubates the compound with liver microsomes (containing CYP enzymes) to determine its rate of metabolic breakdown.In vitro half-life (t½), Intrinsic Clearance (CLint)
CYP450 InhibitionDetermines if the compound inhibits major CYP enzymes (e.g., CYP3A4, 2D6), which can cause drug-drug interactions.IC50 (concentration causing 50% inhibition)
Toxicity Cytotoxicity (e.g., MTT Assay)Measures the concentration of a compound that causes cell death in a cell line (e.g., HepG2 liver cells).CC50 (concentration causing 50% cytotoxicity)
hERG Inhibition AssayUses automated patch-clamp electrophysiology to measure inhibition of the hERG potassium channel, a key indicator of cardiotoxicity risk.[24]IC50
Protocol 3.1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a detailed methodology for a cornerstone metabolism assay.

  • Preparation of Reagents:

    • Prepare a stock solution of the imidazo[1,2-a]pyrimidine test compound (e.g., 10 mM in DMSO).

    • Thaw human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 100 mM NADPH stock solution in buffer. Keep on ice.

    • Prepare positive control compounds (e.g., a rapidly metabolized drug like verapamil and a stable drug like warfarin).

  • Incubation Procedure:

    • In a 96-well plate, pre-warm the HLM suspension and the test/control compounds at 37°C for 10 minutes.

    • Add the test compound to the HLM suspension to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution (final concentration 1 mM). This is the T=0 time point.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Determine the slope of the line from the linear regression of this plot. The slope corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration) .

ADMET Profile of Imidazo[1,2-a]pyrimidine Derivatives: A Scrutiny of the Scaffold

The imidazo[1,2-a]pyrimidine core, being a bioisostere of purine, presents unique physicochemical and pharmacokinetic characteristics.[3] While specific properties are highly dependent on the substitution patterns around the core, some general trends and metabolic pathways have been observed in the literature.

Absorption & Distribution: Many small-molecule imidazo[1,2-a]pyrimidine derivatives are designed to be orally bioavailable. They generally possess favorable LogP values and molecular weights. However, the basic nitrogen atoms in the fused ring system mean that their charge, and therefore solubility and permeability, can be highly pH-dependent. High plasma protein binding can be a liability for some derivatives, necessitating structural modifications to increase the unbound fraction.

Metabolism: The imidazo[1,2-a]pyrimidine scaffold is susceptible to oxidative metabolism by cytochrome P450 enzymes. Common metabolic soft spots include:

  • Oxidation of the Imidazole Ring: Hydroxylation at positions on the imidazole part of the scaffold is a frequently observed pathway.

  • Oxidation of the Pyrimidine Ring: The pyrimidine ring can also undergo hydroxylation.

  • Metabolism of Substituents: Alkyl or aryl substituents attached to the core are often primary sites of metabolism (e.g., N-dealkylation, O-dealkylation, or aromatic hydroxylation).

Understanding these pathways is crucial for designing more metabolically stable analogs. For instance, if a methyl group is rapidly demethylated, it can be replaced with a more robust group like a cyclopropyl or a trifluoromethyl group.

Metabolism_Pathway cluster_metabolites Primary Metabolites Parent Imidazo[1,2-a]pyrimidine (Parent Drug) CYP450 CYP450 Enzymes (Phase I Metabolism) Parent->CYP450 UGT_SULT UGT/SULT Enzymes (Phase II Metabolism) Parent->UGT_SULT M1 Ring Hydroxylation CYP450->M1 M2 Side-Chain Oxidation CYP450->M2 M3 N-/O-Dealkylation CYP450->M3 M1->UGT_SULT M2->UGT_SULT M3->UGT_SULT Conjugate Glucuronide/Sulfate Conjugates UGT_SULT->Conjugate Excretion Excretion (Urine/Feces) Conjugate->Excretion

Caption: Generalized metabolic pathways for imidazo[1,2-a]pyrimidines.

Toxicity: No inherent toxicity is broadly attributed to the imidazo[1,2-a]pyrimidine scaffold itself; toxicity is almost always compound-specific. However, as with many nitrogen-containing heterocycles, potential liabilities such as hERG inhibition must be carefully evaluated for each new analog. In silico docking and in vitro assays are essential to de-risk this potential for cardiotoxicity.

Table 3: Illustrative ADMET Data for Hypothetical Imidazo[1,2-a]pyrimidine Analogs (Note: This table is for illustrative purposes to show how data should be presented. Actual values must be sourced from specific studies.)

Compound IDCaco-2 Papp (A->B) (10⁻⁶ cm/s)Efflux RatioHLM Stability (t½, min)CYP3A4 IC50 (µM)hERG IC50 (µM)
IMP-001 15.21.1> 60> 5025.1
IMP-002 2.18.512> 50> 30
IMP-003 18.50.9452.35.6

Analysis: In this hypothetical example, IMP-001 shows an excellent profile: good permeability, no efflux, high metabolic stability, and low risk of CYP or hERG inhibition. IMP-002 suffers from poor permeability and is a substrate for an efflux pump. IMP-003 shows good permeability and stability but has significant liabilities with CYP3A4 and hERG inhibition, making it a poor candidate.

Conclusion: An Integrated and Iterative Strategy

The successful development of imidazo[1,2-a]pyrimidine derivatives hinges on an integrated and iterative ADMET strategy. The process should not be linear but cyclical, where data from each stage informs the next round of molecular design. In silico predictions provide the initial roadmap, guiding chemists to prioritize the most promising avenues. Subsequent in vitro assays provide the essential experimental data to validate these predictions and build robust structure-activity and structure-property relationships. This continuous feedback loop between prediction, synthesis, and testing is the most effective way to navigate the complexities of drug discovery and efficiently advance imidazo[1,2-a]pyrimidine candidates with a high probability of clinical success.

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  • VLS3D. (n.d.). ADMET predictions. Retrieved from [Link]

  • ResearchGate. (n.d.). List of ADME/T and physicochemical properties of standard drugs and compounds 5-12. Retrieved from [Link]

  • Hryhoriv, O., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Scientific Reports, 14(1), 1-15. [Link]

  • IIP Series. (2024). IN SILICO ADMET PREDICTIONS: ENHANCING DRUG DEVELOPMENT THROUGH QSAR MODELING. Retrieved from [Link]

  • ResearchGate. (n.d.). ADMET analysis parameters to determine the drug likeness of compounds 1-38. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Mondal, S., et al. (2021). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. Organic & Biomolecular Chemistry, 19(25), 5527-5548. [Link]

  • Click2Drug. (n.d.). Directory of in silico Drug Design tools. Retrieved from [Link]

  • Schrödinger. (n.d.). Benchmark study of DeepAutoQSAR, ChemProp, and DeepPurpose on the ADMET subset of the Therapeutic Data Commons. Retrieved from [Link]

  • PharmiWeb.com. (2023). Physicochemical Parameters Affecting the ADMET of Drugs. Retrieved from [Link]

  • Danielsen, Z. Y., et al. (2022). Human radiolabeled mass balance studies supporting the FDA approval of new drugs. Journal of Clinical Pharmacology, 62(10), 1225-1233. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrimidine core is a recognized "drug prejudice" scaffold due to its wide range of biological activities.[1][2] This protocol details a robust and efficient two-step synthesis culminating in a classical Chichibabin-type cyclocondensation reaction. The synthesis is designed to be accessible to researchers with a standard organic chemistry laboratory setup. We will first outline the preparation of the key precursor, ethyl 2-chloro-3-oxobutanoate, followed by the main cyclocondensation with 2-aminopyrimidine. This guide emphasizes the mechanistic rationale behind the procedural steps, ensuring a deep understanding of the synthesis for reliable and reproducible results.

Introduction

The imidazo[1,2-a]pyrimidine moiety is a fused bicyclic 5-6 heterocycle that has garnered significant attention in the field of medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] The synthesis of derivatives of this scaffold is a key objective for the development of new therapeutic agents.[4][5]

The target molecule, this compound, incorporates an ethyl acetate side chain at the 2-position of the imidazo[1,2-a]pyrimidine core. This functional group provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug development programs.

The synthetic strategy presented herein is based on the well-established Chichibabin pyridine synthesis, which involves the condensation of an α-halocarbonyl compound with a 2-amino-heterocycle.[6][7] In this case, 2-aminopyrimidine is reacted with ethyl 2-chloro-3-oxobutanoate. The reaction proceeds via an initial N-alkylation of the pyrimidine ring nitrogen, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyrimidine system.

Experimental Workflow

The overall synthetic pathway is a two-stage process, beginning with the preparation of the α-halo-β-ketoester, followed by the final cyclocondensation reaction.

G cluster_0 Stage 1: Preparation of Ethyl 2-chloro-3-oxobutanoate cluster_1 Stage 2: Synthesis of Target Compound A Ethyl acetoacetate C Chlorination Reaction (-5 to 10 °C, then 20-25 °C, 4h) A->C B Sulfonyl chloride B->C D Vacuum Distillation C->D E Ethyl 2-chloro-3-oxobutanoate D->E G Cyclocondensation (Reflux in Ethanol, 6h) E->G F 2-Aminopyrimidine F->G H Work-up & Purification (Neutralization & Recrystallization) G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade and used as received unless otherwise specified.

Reagent/SolventSupplierPurity
Ethyl acetoacetateSigma-Aldrich≥99%
Sulfonyl chlorideSigma-Aldrich≥99%
2-AminopyrimidineSigma-Aldrich97%
Dry EthanolSigma-AldrichAnhydrous, ≥99.5%
Ethyl AcetateFisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Sodium BicarbonateFisher ScientificACS Grade
Anhydrous Sodium SulfateFisher ScientificACS Grade
Instrumentation
  • Magnetic stirrers with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Melting point apparatus

  • NMR spectrometer (¹H and ¹³C NMR)

  • Mass spectrometer

Experimental Protocols

Part 1: Synthesis of Ethyl 2-chloro-3-oxobutanoate

This procedure is adapted from a known method for the chlorination of β-ketoesters. The reaction involves the electrophilic chlorination of the enol form of ethyl acetoacetate using sulfonyl chloride.

Protocol:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add ethyl acetoacetate (13.0 g, 100 mmol).

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of -5 to 10 °C.

  • Addition of Sulfonyl Chloride: Slowly add sulfonyl chloride (14.8 g, 110 mmol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: This slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to 20-25 °C. Stir the mixture at this temperature for 4 hours. The reaction progress can be monitored by TLC (Hexane:Ethyl Acetate 4:1).

  • Gas Removal: After the reaction is complete, slowly reduce the pressure using a vacuum pump to remove residual acidic gases (HCl and SO₂). The off-gases should be passed through a trap containing a sodium hydroxide solution.

  • Purification: The crude product is purified by vacuum distillation to yield ethyl 2-chloro-3-oxobutanoate as a colorless to pale yellow liquid.

Part 2: Synthesis of this compound

This protocol employs a Chichibabin-type cyclocondensation reaction. The reaction of 2-aminopyrimidine with the synthesized ethyl 2-chloro-3-oxobutanoate in refluxing ethanol leads to the formation of the desired imidazo[1,2-a]pyrimidine ring system.[2]

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyrimidine (0.95 g, 10 mmol) and dry ethanol (20 mL).

  • Addition of Ketoester: To the stirred suspension, add ethyl 2-chloro-3-oxobutanoate (1.65 g, 10 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC (Ethyl Acetate:Hexane 1:1). Rationale: Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed at a reasonable rate without significant solvent loss.

  • Isolation of Intermediate Salt: After completion, cool the reaction mixture to room temperature. The intermediate hydrochloride salt of the product may precipitate. If so, collect the solid by filtration. If not, evaporate the solvent under reduced pressure to obtain the crude salt.

  • Neutralization: Dissolve the crude salt in a minimum amount of water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8. This step deprotonates the hydrochloride salt to yield the free base of the product.

  • Extraction and Drying: Extract the aqueous solution with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Purify the crude product by recrystallization from ethyl acetate/hexane to afford this compound as a solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldPhysical Appearance
Ethyl 2-chloro-3-oxobutanoateC₆H₉ClO₃164.5970-80%Colorless to pale yellow liquid
This compoundC₁₀H₁₁N₃O₂221.2265-75%Off-white to pale yellow solid

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. The two-step process is based on well-understood reaction mechanisms and utilizes readily available starting materials. This application note serves as a detailed guide for researchers in medicinal chemistry and drug development, enabling the synthesis of this important heterocyclic scaffold for further investigation and derivatization.

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2021). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2014). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Nagarajaiah, H., et al. (2014). Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives. Journal of Chemical Sciences, 126(3), 847-855. Retrieved January 23, 2026, from [Link]

  • Chichibabin Pyridine Synthesis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Amination of chloropyrazine and 2-chloropyrimidine. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Chichibabin pyridine synthesis. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Synthesis of ethyl 4-haloacetoacetoacetates. (1974). Google Patents.
  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link]

Sources

Application Note: A Luminescence-Based Kinase Inhibition Assay for Screening Imidazo[1,2-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology.[1] The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors targeting enzymes like c-KIT, Aurora kinases, and cyclin-dependent kinases (CDKs).[2][3][4][5][6][7] The effective development of these compounds requires robust and reliable methods to quantify their inhibitory activity. This application note provides a detailed protocol for determining the in vitro potency (IC50) of imidazo[1,2-a]pyrimidine-based compounds using the ADP-Glo™ Kinase Assay, a sensitive luminescence-based method. We explain the scientific principles behind the assay, provide a step-by-step experimental workflow, and discuss data analysis, interpretation, and advanced considerations such as mechanism of action and selectivity profiling.

Introduction: The Convergence of Kinase Biology and Privileged Scaffolds

The human kinome comprises over 500 protein kinases that function as key nodes in signal transduction pathways, governing processes from cell proliferation to apoptosis.[1] Their dysregulation is a hallmark of many diseases, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the quest for compounds with improved potency and selectivity is ongoing.

The imidazo[1,2-a]pyrimidine core is a heterocyclic scaffold that has garnered significant attention due to its structural and electronic properties, which are well-suited for interaction with the ATP-binding pocket of kinases.[7] Its rigid, planar structure can be readily functionalized, allowing chemists to optimize interactions with specific kinase targets and fine-tune pharmacokinetic properties.[4][8] Derivatives of this scaffold have demonstrated nanomolar potency against various cancer-relevant kinases, underscoring its value in drug discovery.[2][9]

To characterize these promising compounds, a robust assay platform is essential. The ADP-Glo™ Kinase Assay is a universal, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[10] Its high sensitivity and resistance to compound interference make it an ideal choice for generating reliable dose-response data for novel chemical entities like imidazo[1,2-a]pyrimidines.

Principle of the Luminescence-Based Kinase Assay

The fundamental function of a kinase is to catalyze the transfer of a phosphate group from a donor molecule, typically ATP, to a substrate. This reaction produces two products: the phosphorylated substrate and ADP. The ADP-Glo™ assay quantifies the amount of ADP generated, which is directly proportional to kinase activity.[10]

The assay is performed in two sequential steps after the initial kinase reaction is complete:

  • ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining, unconsumed ATP. This step is crucial because the high background of ATP would otherwise overwhelm the signal from the newly synthesized ADP.

  • ADP to ATP Conversion and Detection: The Kinase Detection Reagent is added, which contains enzymes that catalyze the conversion of the ADP generated during the kinase reaction back into ATP. This newly synthesized ATP then acts as the substrate for a luciferase/luciferin reaction, producing a light signal (luminescence) that is proportional to the initial amount of ADP.[10]

Therefore, a potent inhibitor will block the kinase reaction, leading to low ADP production and a correspondingly low luminescence signal. Conversely, uninhibited kinase activity results in high ADP production and a strong light signal.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation cluster_2 Step 3: Data Acquisition & Analysis Kinase Kinase + Substrate + ATP + Inhibitor Incubate Incubate (e.g., 60 min at RT) Kinase->Incubate Enzymatic Reaction Products Reaction Products: Phospho-Substrate + ADP + Unused ATP Incubate->Products Add_ADP_Glo Add ADP-Glo™ Reagent (Depletes unused ATP) Products->Add_ADP_Glo Incubate_1 Incubate (e.g., 40 min at RT) Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP) Incubate_1->Add_Detection Incubate_2 Incubate (e.g., 30 min at RT) Add_Detection->Incubate_2 Signal Luciferase/Luciferin Reaction Generates Luminescence Incubate_2->Signal Read Read Luminescence (Plate Reader) Signal->Read Analyze Calculate % Inhibition Determine IC50 Read->Analyze G cluster_0 ATP-Competitive Inhibition Kinase Kinase Active Site Blocked Inhibited Kinase ATP ATP ATP->Kinase Binds Inhibitor Imidazo[1,2-a] pyrimidine Inhibitor Inhibitor->Kinase Competes & Binds note Inhibitor binding prevents ATP from accessing the active site, thus blocking phosphorylation.

Figure 2. Conceptual diagram of ATP-competitive inhibition.
Kinase Selectivity Profiling

A potent IC50 against a single target is only the first step. Due to the conserved nature of the ATP-binding site across the kinome, inhibitors often have activity against multiple kinases ("off-targets"). [11]Broad inhibition can lead to cellular toxicity and undesirable side effects. Therefore, a critical step in drug development is to assess the compound's selectivity by screening it against a large panel of diverse kinases. [12][13]The goal is to identify compounds that are highly potent against the desired target while being relatively inactive against other kinases, especially those known to cause adverse effects. [14]Selectivity profiling can be performed using the same assay format described here and is essential for validating a compound as a useful chemical probe or a viable drug candidate. [15][16]

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low Signal / Low Z'-factor 1. Insufficient enzyme activity. 2. Suboptimal ATP/substrate concentration. 3. Incorrect buffer conditions.1. Increase enzyme concentration or incubation time. 2. Perform ATP and substrate titration experiments to find optimal levels. 3. Verify buffer pH and component concentrations.
High Data Variability 1. Pipetting errors. 2. Compound precipitation. 3. Incomplete mixing.1. Calibrate pipettes; use automated liquid handlers if possible. 2. Check compound solubility in the final assay buffer; lower the final compound concentration if needed. 3. Ensure thorough but gentle mixing after each reagent addition.
IC50 Curve Has a Shallow Slope or No Upper Plateau 1. Compound is not reaching 100% inhibition at the highest concentration tested. 2. Compound is interfering with the assay detection chemistry.1. Extend the compound concentration range. 2. Run a counterscreen without the kinase to see if the compound directly inhibits the luciferase enzyme.

Conclusion

The imidazo[1,2-a]pyrimidine scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. The protocol detailed in this application note, based on the robust and sensitive ADP-Glo™ assay, provides a reliable framework for determining the inhibitory potency of these compounds. By incorporating proper controls, thoughtful data analysis, and advanced characterization of mechanism and selectivity, researchers can effectively triage compounds and advance the most promising candidates in the drug discovery pipeline.

References

  • ResearchGate. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Available at: [Link]

  • PubMed. (n.d.). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Available at: [Link]

  • PubMed Central. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. Available at: [Link]

  • National Institutes of Health (NIH). (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Available at: [Link]

  • ACS Publications. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[2][8][12]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Available at: [Link]

  • Future Science. (2025). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Available at: [Link]

  • bioRxiv. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Available at: [Link]

  • PubMed. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Available at: [Link]

  • Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Available at: [Link]

  • ResearchGate. (n.d.). Different types of ATP-competitive kinase inhibitors. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available at: [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]

  • OUCI. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Available at: [Link]

  • ACS Publications. (2020). How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. Available at: [Link]

  • PNAS. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Available at: [Link]

  • ACS Publications. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. Available at: [Link]

  • ResearchGate. (2026). A quantitative analysis of kinase inhibitor selectivity. Available at: [Link]

  • PubMed Central. (2024). Latent allosteric control of protein interactions by ATP-competitive kinase inhibitors. Available at: [Link]

  • Chem-Impex. (n.d.). Imidazo[1,2-a]pyrimidine. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Available at: [Link]

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Application Notes and Protocols: Cytotoxicity Profiling of Imidazo[1,2-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Toxicological Considerations of Imidazo[1,2-a]pyrimidines

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Several compounds containing this nucleus have been investigated as potential therapeutic agents.[1] As with any drug discovery program, a thorough evaluation of the cytotoxic potential of novel imidazo[1,2-a]pyrimidine derivatives is a critical step in identifying promising lead candidates and understanding their mechanism of action.[4][5][6]

This comprehensive guide provides detailed protocols and expert insights for conducting robust cytotoxicity assays tailored for the evaluation of imidazo[1,2-a]pyrimidine compounds. We will delve into the principles of common assays, offer step-by-step methodologies, and discuss critical parameters for data interpretation and troubleshooting.

Choosing the Right Cytotoxicity Assay: A Multifaceted Approach

No single assay can provide a complete picture of a compound's cytotoxic profile. Therefore, a multi-parametric approach is recommended to elucidate the underlying mechanisms of cell death. For imidazo[1,2-a]pyrimidine compounds, we will focus on three widely accepted and complementary assays:

  • MTT Assay: A colorimetric assay that measures cellular metabolic activity, providing an indication of cell viability and proliferation.[7]

  • LDH Release Assay: A colorimetric assay that quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[8][9]

  • ATP-Based Luminescence Assay: A highly sensitive method that measures intracellular ATP levels, directly correlating with the number of viable cells.[4][10]

Causality Behind Assay Selection

The rationale for selecting this trio of assays lies in their ability to probe different facets of cellular health. The MTT assay assesses mitochondrial function, a key indicator of metabolic viability.[11] The LDH assay, in contrast, directly measures cytotoxicity by detecting plasma membrane damage, a hallmark of necrosis.[8] The ATP-based assay provides a rapid and sensitive measure of metabolically active cells.[4][10] Together, these assays can help distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell killing), and provide clues about the mode of cell death.

PART 1: Core Protocols and Methodologies

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[7][11] The amount of formazan produced is proportional to the number of metabolically active cells.[7]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation1 Incubate (24h) cell_seeding->incubation1 add_compound Add Imidazo[1,2-a]pyrimidine Compounds (Serial Dilutions) incubation1->add_compound incubation2 Incubate (24-72h) add_compound->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Solubilize Formazan (e.g., DMSO) incubation3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • Imidazo[1,2-a]pyrimidine compounds dissolved in an appropriate solvent (e.g., DMSO).

  • Selected cancer cell line (e.g., MCF-7, A549, HeLa).[1][12][13]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • MTT solution (5 mg/mL in sterile PBS), stored at -20°C in the dark.[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl).[14]

  • 96-well flat-bottom sterile microplates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 4,000-5,000 cells/well) in 100 µL of complete medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the cell monolayer. Add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 570-590 nm using a microplate reader.[11]

Data Analysis and Interpretation

Calculate the percentage of cell viability using the following formula:[16]

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting a dose-response curve of % cell viability versus the log of the compound concentration.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[8][9] The amount of LDH released is proportional to the number of lysed cells.[9]

Experimental Workflow: LDH Release Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Sample Collection cluster_assay LDH Assay cluster_analysis Data Analysis cell_seeding Seed & Treat Cells (as in MTT assay) centrifuge Centrifuge Plate cell_seeding->centrifuge transfer_supernatant Transfer Supernatant to a New Plate centrifuge->transfer_supernatant add_reaction_mix Add LDH Reaction Mix incubation Incubate (30 min, Room Temp) add_reaction_mix->incubation add_stop_solution Add Stop Solution (Optional) incubation->add_stop_solution read_absorbance Read Absorbance (490 nm) add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Release Assay

Materials:

  • Commercially available LDH cytotoxicity assay kit.

  • Treated cell culture plates (as prepared for the MTT assay).

  • 96-well flat-bottom microplates.

Procedure:

  • Prepare Controls: In addition to the experimental wells, prepare:

    • Background Control: Culture medium without cells.

    • Low Control (Spontaneous LDH release): Untreated cells.

    • High Control (Maximum LDH release): Untreated cells lysed with the lysis solution provided in the kit.

  • Sample Collection: After the compound incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Transfer Supernatant: Carefully transfer an aliquot of the cell-free supernatant (typically 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Stop Reaction (Optional): Add the stop solution provided in the kit if necessary.

  • Absorbance Reading: Measure the absorbance at 490-520 nm using a microplate reader.[8]

Data Analysis and Interpretation

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [((Experimental Value - Low Control) / (High Control - Low Control))] x 100

ATP-Based Luminescence Assay

This assay quantifies ATP, the principal energy currency of the cell, as an indicator of metabolically active cells.[10] The assay utilizes luciferase to catalyze the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is proportional to the intracellular ATP concentration.[17]

Experimental Workflow: ATP-Based Assay

ATP_Workflow cluster_prep Cell Preparation & Treatment cluster_assay ATP Assay cluster_analysis Data Analysis cell_seeding Seed Cells in Opaque-walled 96-well Plate treatment Treat with Compounds cell_seeding->treatment equilibrate Equilibrate Plate to Room Temperature treatment->equilibrate add_reagent Add ATP Reagent (Lysis & Luminescence) equilibrate->add_reagent incubation Incubate (10 min) add_reagent->incubation read_luminescence Read Luminescence calculate_viability Calculate % Cell Viability read_luminescence->calculate_viability Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Imidazo[1,2-a]pyrimidine Compound mitochondria Mitochondria compound->mitochondria death_receptor Death Receptor compound->death_receptor cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Conclusion

The systematic application of the cytotoxicity assays detailed in this guide will enable researchers to effectively profile the cytotoxic potential of novel imidazo[1,2-a]pyrimidine compounds. By employing a multi-parametric approach and understanding the principles and limitations of each assay, scientists can generate high-quality, reproducible data that is crucial for advancing drug discovery and development programs.

References

  • MTT assay and IC50 calculation. (2024, June 16). YouTube. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2018). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 16(4), 4949-4956. Retrieved from [Link]

  • BioVision. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • Gür, M., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1017-1033. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ACS Publications. (2023). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2015). Why is my MTT Assay not turning Purple?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. Circulation Research, 119(5), e39-e75. Retrieved from [Link]

  • BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2000). Apoptosis-associated caspase activation assays. Methods in Enzymology, 322, 178-198. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 9(4), 1843-1848. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay for synthesized compounds. Cells were treated with compounds.... Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(19), 6526. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • MDPI. (2021). Reactive Oxygen Species Drive Cell Migration and PD-L1 Expression via YB-1 Phosphorylation in Pleural Mesothelioma. International Journal of Molecular Sciences, 22(16), 8847. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity activity with the IC 50 values. Statistical significance.... Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Open Access Text. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Cancer and Oncology Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Drug-Induced Oxidative Stress and Toxicity. The AAPS Journal, 14(4), 866-875. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. Retrieved from [Link]

  • Chemical Methodologies. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 7(12), 991-1008. Retrieved from [Link]

  • Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]

  • ResearchGate. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from [Link]

  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Measuring Apoptosis: Caspase Inhibitors and Activity Assays. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone explain why my MTT assay is giving off a brown colour instead of purple?. Retrieved from [Link]

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Application Note: Advanced Structural Characterization of Imidazo[1,2-a]pyrimidines using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anxiolytics to anticancer and antiviral drugs.[1][2] Its bioisosteric relationship to natural purines makes it a focal point in drug discovery.[3] Unambiguous structural characterization is therefore a critical step in the synthesis, optimization, and quality control of these high-value compounds. This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques, offering field-proven protocols and expert insights for the comprehensive analysis of imidazo[1,2-a]pyrimidine derivatives.

The Imperative for Rigorous Analysis

The biological activity of an imidazo[1,2-a]pyrimidine derivative is intrinsically linked to its three-dimensional structure, including the specific substitution pattern on the bicyclic ring system. Minor isomeric differences can lead to drastic changes in pharmacological profiles. Consequently, employing orthogonal analytical techniques is not merely a procedural step but a foundational requirement for scientific integrity. Mass spectrometry provides precise molecular weight information and clues to the compound's composition through fragmentation, while NMR spectroscopy offers definitive structural elucidation by mapping the intricate network of proton and carbon connectivities. Together, they form a powerful tandem for resolving molecular identity.

Mass Spectrometry: From Molecular Weight to Fragmentation Insights

Mass spectrometry is the first-line technique for confirming the molecular weight of a newly synthesized imidazo[1,2-a]pyrimidine. Due to the inherent basic nitrogen atoms in the heterocyclic core, soft ionization techniques like Electrospray Ionization (ESI) are exceptionally well-suited, typically producing a prominent protonated molecular ion ([M+H]⁺).

Causality in Ionization Choice

Electrospray Ionization (ESI) is the preferred method for this class of compounds for several reasons. First, imidazo[1,2-a]pyrimidines are often polar and possess multiple sites (the imidazole N1 and pyrimidine N4/N8) that are readily protonated in the acidic mobile phases commonly used in Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][4] This leads to highly efficient ion generation and excellent sensitivity. Second, ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the molecule, thus preserving the molecular ion and reducing premature fragmentation in the source. This ensures the primary data point—the molecular weight—is clear and unambiguous.

Interpreting Fragmentation Patterns (MS/MS)

Tandem mass spectrometry (MS/MS) is invaluable for substantiating structural assignments. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that can help confirm the core structure and identify substituent locations. While fragmentation pathways are unique to each molecule, a generalized pathway for the imidazo[1,2-a]pyrimidine core can be postulated based on fundamental principles of heterocycle chemistry.

The diagram below illustrates a plausible fragmentation workflow. The initial protonation site is often the most basic nitrogen, N1. Fragmentation is then driven by the cleavage of the weakest bonds and the formation of stable neutral losses or charged fragments.

G cluster_0 ESI Source cluster_1 MS/MS Analysis (Collision Cell) cluster_2 Fragmentation Pathways M Analyte (M) MH [M+H]⁺ M->MH + H⁺ Parent Parent Ion [M+H]⁺ MH->Parent Isolation F1 Fragment A (e.g., Loss of R group) Parent->F1 F2 Fragment B (e.g., Pyrimidine Ring Opening) Parent->F2 F3 Fragment C (e.g., Imidazole Ring Cleavage) Parent->F3

Caption: Generalized workflow for ESI-MS/MS analysis of imidazo[1,2-a]pyrimidines.

Protocol 1: LC-MS Analysis of Imidazo[1,2-a]pyrimidine Derivatives

This protocol outlines a standard approach for obtaining high-quality mass spectra.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the purified compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution. The purity should be pre-assessed by NMR or TLC.[2]

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Instrumentation & Conditions (Example):

    • Instrument: A liquid chromatograph coupled to a mass spectrometer with an ESI source (e.g., Shimadzu LC-MS/MS 8040, Thermo TSQ 8000).[2][4]

    • LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid (enhances protonation).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Data Acquisition:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Data Analysis: Identify the [M+H]⁺ peak and compare its m/z value with the calculated exact mass. Also, look for common adducts like [M+Na]⁺ and [M+K]⁺. For MS/MS, select the [M+H]⁺ ion as the precursor and apply varying collision energies (10-40 eV) to generate a comprehensive fragmentation spectrum.

NMR Spectroscopy: The Gold Standard for Structure Elucidation

While MS confirms what a molecule weighs, NMR determines what it is. A full suite of 1D and 2D NMR experiments provides an unambiguous map of the molecular structure.

1D NMR: The Foundational Spectrum
  • ¹H NMR: The proton NMR spectrum gives the first overview of the structure. For the unsubstituted imidazo[1,2-a]pyrimidine core, the aromatic region characteristically shows one singlet and three doublet of doublets, corresponding to the protons on the fused ring system.[1] The chemical shifts and coupling constants (J-values) are highly diagnostic.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.).

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Imidazo[1,2-a]pyrimidine Core (Shifts are reported in ppm relative to TMS. Solvent: DMSO-d6)

PositionAtomTypical Chemical Shift (ppm)Multiplicity / Notes
2H~7.8 - 8.2s
3H~7.9 - 8.3s
5H~8.5 - 8.8dd
6H~6.9 - 7.2dd
7H~8.4 - 8.6dd
2C~145 - 150
3C~110 - 115
5C~148 - 152
6C~108 - 112
7C~135 - 140
8aC~150 - 155Quaternary Carbon
Note: These are approximate ranges and can vary significantly based on substituent effects. Data compiled from multiple sources.[5][6]
2D NMR: Connecting the Dots

2D NMR is essential for assembling the structure from the 1D data. Each experiment provides a specific type of connectivity information, forming a self-validating system for structural assignment.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). In the pyrimidine ring, this would show a correlation between H-5, H-6, and H-7.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the primary method for assigning carbon signals based on the more easily assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this scaffold. It reveals long-range (2-3 bond) correlations between protons and carbons. For example, an HMBC correlation from the H-2 proton to the C-8a quaternary carbon definitively links the imidazole ring to the pyrimidine ring.

G cluster_0 1D NMR Data H1 ¹H Spectrum (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Attachment) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1->HMBC C13 ¹³C Spectrum (Carbon Environments) C13->HSQC C13->HMBC Structure Definitive Structure COSY->Structure Assembles Spin Systems HSQC->Structure Assigns Carbons HMBC->Structure Connects Fragments

Caption: Workflow demonstrating the integration of 2D NMR data for structural elucidation.

Protocol 2: Comprehensive NMR Analysis for Structural Elucidation
  • Sample Preparation:

    • Weigh 5-10 mg of the highly purified, dry compound directly into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). DMSO-d6 is excellent for polar compounds, while CDCl3 is a common alternative.[1][4]

    • Ensure the sample dissolves completely. Gentle vortexing or sonication may be required. The solution must be clear and free of suspended particles.

    • Causality: The choice of solvent is critical. It must fully dissolve the analyte without reacting with it, and its residual peaks should not overlap with key analyte signals.

  • Instrumentation & Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[1][7]

    • Shimming: Shim the magnetic field to achieve optimal resolution and lineshape on the solvent peak.

    • 1D Spectra:

      • Acquire a standard ¹H spectrum.

      • Acquire a proton-decoupled ¹³C spectrum.

    • 2D Spectra (Standard Parameters):

      • Acquire a gradient-selected COSY experiment.

      • Acquire a phase-sensitive gradient HSQC experiment, optimized for a ¹J(CH) of ~145 Hz.

      • Acquire a gradient HMBC experiment, optimized for long-range couplings of 8-10 Hz. This value is a good compromise for detecting both 2-bond and 3-bond correlations.

  • Data Processing and Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d6 at 39.52 ppm).

    • Integrate the ¹H spectrum to determine proton ratios.

    • Systematically analyze the 2D spectra, starting with HSQC to assign carbons, then using COSY and HMBC to build the molecular fragments and connect them across quaternary carbons and heteroatoms.

Conclusion

The robust characterization of imidazo[1,2-a]pyrimidine derivatives is non-negotiable in the context of drug development and chemical research. The synergistic application of mass spectrometry and NMR spectroscopy provides a self-validating system for confirming molecular identity with the highest degree of confidence. ESI-MS offers rapid confirmation of molecular weight and valuable fragmentation data, while a full suite of 1D and 2D NMR experiments delivers an unambiguous and detailed structural blueprint. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively and accurately characterize this vital class of heterocyclic compounds.

References

  • Güngör, D., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry. Available at: [Link]

  • El-Faham, A., et al. (2022). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). Molecules. Available at: [Link]

  • El-hady, O. M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports. Available at: [Link]

  • Güngör, D., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. Available at: [Link]

  • El-Sayed, N., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Krasavin, M., et al. (2023). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. ResearchGate. Available at: [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. Available at: [Link]

  • DTIC. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • Research UEES. (2022). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Research UEES. Available at: [Link]

  • Wiley Online Library. (1993). 1 H, 13 C and 15 N NMR Studies of Protonation in Imidazo[1,2-α]Pyrimidine and Derivatives. Wiley Online Library. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to High-Recovery Purification of Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of imidazo[1,2-a]pyrimidine derivatives. As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges in isolating these valuable heterocyclic compounds. This guide is born from extensive field experience and is designed to provide you not just with protocols, but with a deep, mechanistic understanding of the problems and their solutions. Low recovery from silica gel chromatography is the most common hurdle, and this guide will equip you with a logical framework to diagnose and solve this issue, ensuring the integrity and yield of your target molecules.

Part 1: The Root Cause – Why Imidazo[1,2-a]pyrimidines Irreversibly Bind to Silica Gel

Before troubleshooting, it's critical to understand the underlying chemistry. The low recovery of imidazo[1,2-a]pyrimidines is not random; it is a predictable consequence of a fundamental acid-base interaction.

  • The Analyte: The imidazo[1,2-a]pyrimidine scaffold is a nitrogen-containing heterocycle. The lone pair of electrons on the nitrogen atoms, particularly the N1 and N7 atoms, imparts significant basicity to the molecule.

  • The Stationary Phase: Standard silica gel is not inert. Its surface is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5).[1]

This creates a scenario where your basic compound encounters an acidic surface. The result is a strong ionic or quasi-ionic interaction that effectively tethers your compound to the silica gel. The mobile phase may not be strong enough to break this bond, leading to your product remaining on the column.[2][3]

G cluster_0 Silica Gel Surface cluster_1 Analyte silica Si-O-Si-O-Si silanol Si-OH (Acidic Site) imp Imidazo[1,2-a]pyrimidine (Basic Nitrogens) imp->silanol Strong Acid-Base Interaction (Causes Irreversible Binding)

Caption: Interaction between basic imidazo[1,2-a]pyrimidine and acidic silanol sites.

Part 2: Troubleshooting Guide & Core Protocols

This section is structured to walk you through diagnosing and solving the most common purification issues in a logical, step-by-step manner.

Question: My TLC shows significant streaking and my column yield is less than 20%. What is happening and how do I fix it?

Answer: This is the classic symptom of strong analyte-silica interaction. Streaking on the TLC plate is a direct visualization of this problem. Before attempting another column, you must modify the chromatography conditions to suppress this interaction. The primary and most effective solution is to deactivate the acidic sites on the silica gel by introducing a competitive base into your mobile phase.

This technique neutralizes the acidic silanol groups, allowing your basic compound to travel through the column without irreversible adsorption. Triethylamine (TEA) is the most common modifier, but others can be used.

Step-by-Step Methodology:

  • Solvent System Selection: Begin by finding a suitable solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your target compound an Rf value of approximately 0.2-0.3 on a standard silica TLC plate.

  • Modifier Addition: Prepare your chosen eluent and add a basic modifier. The standard choice is 0.5-2% triethylamine (v/v) . For particularly stubborn compounds, you can use a solution of 1-2% ammonia in methanol as your polar co-solvent.[4]

  • TLC Verification: Rerun the TLC in the new, base-modified solvent system. You should observe a significant reduction in streaking and a well-defined spot. The Rf value will likely be higher.

  • Column Packing:

    • Slurry Pack: Prepare a slurry of silica gel in your base-modified eluent.

    • Equilibration (Critical Step): After packing, flush the column with at least 2-3 column volumes of the base-modified eluent.[5] This ensures the entire silica bed is neutralized before you load your sample. Failure to equilibrate properly is a common reason for failure.

  • Sample Loading: Load your crude product (preferably via dry loading on a small amount of silica) onto the column.

  • Elution: Run the column using the base-modified eluent, collecting fractions as usual.

Modifier Typical Concentration Notes
Triethylamine (TEA)0.5 - 2% (v/v)Most common and effective choice. Volatile and easily removed under vacuum.
Diisopropylethylamine (DIPEA)0.5 - 2% (v/v)A bulkier, less nucleophilic base. Can be useful if your compound is sensitive to TEA.
Ammonia (in Methanol)Use 1-2% NH3/MeOH as the polar co-solventVery effective for highly basic compounds. Ensure good ventilation.
Pyridine0.2 - 1% (v/v)Less common, but can be effective. More difficult to remove.

Part 3: Advanced Solutions & Frequently Asked Questions (FAQs)

FAQ 1: I tried adding TEA, but my recovery is still poor. What is my next step?

Answer: If mobile phase modification is insufficient, the interaction is too strong for simple suppression. The next logical step is to change the stationary phase to one that is inherently less acidic or chemically modified to be basic-friendly.

Stationary Phase Principle of Operation Best For... Considerations
Standard Silica Gel Acidic surface (Si-OH)Neutral and acidic compounds.Poor choice for basic compounds without modification.
Neutral Alumina Lewis acidic sites, but less Brønsted acidic than silica.Excellent for basic compounds like amines and heterocycles.[6][7]Activity grade is important; can sometimes catalyze reactions.
Basic Alumina Surface treated to be basic.Very strong bases that are problematic even on neutral alumina.Can retain acidic impurities from your reaction mixture.
Amine-Bonded Silica Silica surface is covalently modified with aminopropyl groups.[8]Specifically designed for the purification of basic compounds.[6]More expensive than standard silica or alumina.
Reverse-Phase (C18) Non-polar stationary phase.Polar basic compounds that have poor solubility in typical normal-phase solvents.[6]Requires aqueous mobile phases; compound must be soluble.
  • Choose Alumina Activity: For most applications, neutral alumina of Brockmann Activity II or III is a good starting point.

  • TLC Analysis: Perform TLC on neutral alumina plates to determine an appropriate solvent system. Note that the elution order and Rf values may differ significantly from silica gel.

  • Column Packing: Pack the column with neutral alumina using your chosen eluent. Alumina is denser than silica, so adjust the amount accordingly.

  • Sample Loading & Elution: Load the sample and elute as you would with a silica gel column. No basic modifier is needed in the eluent.

FAQ 2: Could my compound be degrading on the silica, rather than just sticking?

Answer: This is a valid and important concern. The acidic surface of silica gel can catalyze the decomposition of sensitive compounds.[9][10] A 2D TLC experiment is an excellent diagnostic tool to distinguish between irreversible adsorption and on-column decomposition.

Protocol: Diagnostic 2D TLC

  • Spot your compound on the bottom-left corner of a square TLC plate.

  • Elute the plate as normal in your chosen solvent system (without a basic modifier).

  • Remove the plate and allow it to dry completely in a fume hood.

  • Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now on the bottom.

  • Elute the plate again in the same solvent system.

  • Analysis:

    • Stable Compound: If the compound is stable but interacts strongly, all spots will lie on a 45-degree diagonal line from the origin.

    • Unstable Compound: If the compound is decomposing on the silica, you will see new spots that are not on the 45-degree diagonal.[9]

If decomposition is observed, immediately switch to a less acidic stationary phase like neutral alumina or use the base-deactivation protocol.

FAQ 3: My imidazo[1,2-a]pyrimidine might be chelating with metal impurities. Is this a common problem?

Answer: While less common than the acid-base interaction, it is mechanistically possible. Imidazo[1,2-a]pyrimidine and related scaffolds are known to act as ligands and form stable complexes with metal ions.[11][12] Standard silica gel can contain trace amounts of metal impurities (e.g., iron, aluminum). If your compound has potent chelating moieties, this could be a secondary cause of low recovery. Using high-purity, metal-free silica gel can mitigate this. However, the strategies outlined above (base deactivation, switching to alumina) are almost always sufficient to overcome this potential issue as well.

Part 4: Summary Troubleshooting Workflow

This workflow provides a logical decision-making process for purifying your imidazo[1,2-a]pyrimidine derivatives efficiently.

Caption: A logical workflow for troubleshooting imidazo[1,2-a]pyrimidine purification.

References

  • Tüylü, A., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar.
  • El-Sayed, M. A., et al. (2024). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.
  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. Available at: [Link]

  • Kryshchyshyn-Dylevych, A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central.
  • Reddit r/Chempros Community. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. Reddit.
  • Chem-Impex. Imidazo[1,2-a]pyrimidine. Chem-Impex International.
  • El-Guesmi, N., et al. (2021). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions. National Institutes of Health.
  • PubChem. Imidazo(1,2-a)pyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate Community. (2018). How can I isolate polar basic compound with silica gel column chromatography?. ResearchGate.
  • BenchChem Technical Support. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • BenchChem Technical Support. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives. BenchChem.
  • AGC Chemicals Americas. (n.d.). Advantages of Silica Gels for HPLC Packing Applications. AGC.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • ResearchGate Community. (2019). How to separate organic amine from silica gel?. ResearchGate.
  • Sorbent Technologies, Inc. (2022). Amino Silica Gel.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns?. YouTube.
  • LCGC International. (n.d.). Should an Additive be Added to your HPLC Eluent?.
  • Royal Society of Chemistry. (n.d.). Supporting information.

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Validation & Comparative

A Comparative Guide to the Efficacy of Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its diverse range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects. This guide provides an in-depth technical comparison of a specific derivative, Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate, against established reference compounds in key therapeutic areas. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating its potential efficacy, supported by validated experimental protocols and comparative data.

This document is structured to elucidate the scientific rationale behind experimental design, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Compound Profiles

A foundational understanding of the physicochemical properties and mechanisms of action of the test and reference compounds is critical for contextualizing experimental results.

Test Compound: this compound
  • Structure: Chemical structure of this compound (Note: A representative structure is shown for illustrative purposes.)

  • Molecular Formula: C₁₀H₁₁N₃O₂

  • Molecular Weight: 205.21 g/mol

  • Background: As a derivative of the imidazo[1,2-a]pyrimidine core, this compound is hypothesized to engage with biological targets implicated in inflammatory and proliferative signaling cascades. The ethyl acetate moiety may influence its solubility, membrane permeability, and metabolic stability, key parameters in determining its pharmacokinetic profile.

Reference Compound (Anti-inflammatory): Diclofenac Sodium
  • Structure: Chemical structure of Diclofenac Sodium (Note: A representative structure is shown for illustrative purposes.)

  • Mechanism of Action: Diclofenac is a well-established non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism involves the non-selective inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are essential for the synthesis of prostaglandins, key mediators of inflammation. It has also been shown to inhibit nitric oxide (NO) production in inflammatory models.[1]

Reference Compound (Anticancer): Doxorubicin
  • Structure: Chemical structure of Doxorubicin (Note: A representative structure is shown for illustrative purposes.)

  • Mechanism of Action: Doxorubicin is a potent anthracycline chemotherapeutic agent. Its primary anticancer effects are attributed to the intercalation of DNA, disruption of topoisomerase-II-mediated DNA repair, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.

Comparative Efficacy: Anti-inflammatory Activity

Rationale for Experimental Design: The murine macrophage cell line, RAW 264.7, is an exemplary model for in vitro inflammation studies.[2][3] Stimulation with bacterial lipopolysaccharide (LPS) triggers a robust inflammatory response, including the significant production of nitric oxide (NO), a key signaling molecule and mediator in inflammation.[2] The Griess assay provides a straightforward and reliable method to quantify nitrite, a stable and nonvolatile breakdown product of NO, allowing for an accurate assessment of the compound's ability to suppress this inflammatory marker.

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay
  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or the reference compound, Diclofenac. A vehicle control (e.g., 0.1% DMSO) is also included. Cells are pre-incubated with the compounds for 1 hour.

  • Inflammatory Stimulation: Following pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A set of untreated, unstimulated cells serves as a negative control.

  • Incubation: The plate is incubated for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • After incubation, 50 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

    • 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

    • 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is then added, and the plate is incubated for another 10 minutes.

  • Data Acquisition: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by non-linear regression analysis.

Illustrative Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_assay Griess Assay c1 Culture RAW 264.7 Cells c2 Seed cells in 96-well plate (5x10^4 cells/well) c1->c2 t1 Pre-treat with Test Compound or Diclofenac (1 hr) c2->t1 t2 Stimulate with LPS (1 µg/mL) t1->t2 a1 Incubate for 24 hrs t2->a1 a2 Collect Supernatant a1->a2 a3 Add Griess Reagents A & B a2->a3 a4 Measure Absorbance at 540 nm a3->a4 d1 Calculate % Inhibition a4->d1 d2 Determine IC50 Value a4->d2

Caption: Workflow for in vitro anti-inflammatory activity screening.

Data Summary: Anti-inflammatory Efficacy (Illustrative Data)
CompoundTarget PathwayAssay ModelIC₅₀ (µM) for NO Inhibition
This compound(Hypothesized)LPS/RAW 264.715.5
Diclofenac Sodium (Reference)COX/iNOSLPS/RAW 264.725.0[4]

Note: The IC₅₀ value for the test compound is illustrative and serves as a benchmark for comparison. Actual experimental results may vary.

Postulated Mechanism of Action

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88 Pathway NFkB_I p50/p65-IκBα (Inactive) IKK->NFkB_I Phosphorylates IκBα NFkB_A p50/p65 (Active) NFkB_I->NFkB_A IκBα Degradation Nucleus Nucleus NFkB_A->Nucleus Translocation iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) Production iNOS->NO TestCmpd Test Compound TestCmpd->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway.

Comparative Efficacy: Anticancer Activity

Rationale for Experimental Design: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for in vitro cytotoxicity screening. It relies on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This colorimetric assay is robust, reproducible, and widely accepted for determining a compound's cytotoxic potential against cancer cell lines.[5] We selected MCF-7 (a human breast adenocarcinoma cell line) as it is a standard model for anticancer drug screening.[5][6][7][8][9]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and maintained at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound or the reference drug, Doxorubicin. Wells containing untreated cells serve as a 100% viability control.

  • Incubation: The plate is incubated for 48 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • Formazan Formation: The plate is incubated for an additional 4 hours at 37°C, allowing for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the purple formazan crystals. The plate is gently agitated for 15 minutes.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Illustrative Experimental Workflowdot

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay c1 Culture MCF-7 Cells c2 Seed cells in 96-well plate (5x10^3 cells/well) c1->c2 t1 Add Test Compound or Doxorubicin c2->t1 t2 Incubate for 48 hrs t1->t2 a1 Add MTT Reagent (4 hrs) t2->a1 a2 Solubilize Formazan Crystals (DMSO) a1->a2 a3 Measure Absorbance at 570 nm a2->a3 d1 Calculate % Cell Viability a3->d1 d2 Determine IC50 Value a3->d2

Sources

Bridging the Gap: A Comparative Guide to the In Vivo Validation of Imidazo[1,2-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The journey of a drug candidate from a promising hit in a high-throughput screen to a clinically effective therapeutic is a long and arduous one. For researchers in the field of drug discovery, a critical juncture in this process is the validation of in vitro findings in a living system. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of imidazo[1,2-a]pyrimidine compounds, a class of nitrogen-fused heterocyclic scaffolds renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Through a detailed examination of published experimental data, we will explore the causal relationships behind experimental choices and the crucial insights gained from in vivo studies.

The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyrimidine core is a versatile pharmacophore that has given rise to a multitude of bioactive molecules.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This has led to the development of compounds targeting a wide array of biological targets, from kinases and enzymes to G-protein coupled receptors.[2] However, promising in vitro potency does not always translate to in vivo efficacy. This guide will delve into specific case studies to illuminate the critical step of in vivo validation.

Case Study 1: Targeting Inflammation with Imidazo[1,2-a]pyridine-based COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a well-established therapeutic strategy. A series of novel imidazo[1,2-a]pyridine derivatives were designed and synthesized as potential COX-2 inhibitors.[3][4]

In Vitro Evaluation: Pinpointing Potency and Selectivity

The initial assessment of these compounds involved in vitro assays to determine their inhibitory concentration (IC50) against COX-2 and their selectivity over the constitutively expressed COX-1 isoform. This is a crucial first step to identify potent and potentially safer anti-inflammatory agents.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorescent Cayman Kit)

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid substrate are prepared according to the manufacturer's instructions.

  • Compound Dilution: The test imidazo[1,2-a]pyrimidine compounds are serially diluted to a range of concentrations.

  • Reaction Initiation: The enzyme, substrate, and test compounds are incubated together in a microplate.

  • Fluorescence Measurement: The enzymatic reaction produces a fluorescent product, which is measured over time using a plate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity is calculated.

A summary of the in vitro data for the most potent compounds is presented below:

CompoundCOX-2 IC50 (µM)
5e 0.05
5f 0.05
5j 0.05

Table 1: In vitro COX-2 inhibitory activity of selected imidazo[1,2-a]pyridine derivatives.[3]

In Vivo Validation: Assessing Analgesic Activity

The most potent compounds from the in vitro screen were advanced to in vivo studies to evaluate their analgesic effects in a mouse model of pain. This step is critical to determine if the compound can reach its target in a living organism and exert the desired therapeutic effect.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

  • Induction of Pain: A solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: The number of writhes is counted for a specific period after the acetic acid injection.

  • ED50 Calculation: The effective dose (ED50) that reduces the number of writhes by 50% compared to the control group is determined.

The in vivo analgesic activity of compound 5j is highlighted below:

CompoundIn Vivo Analgesic Activity (ED50, mg/kg)
5j 12.38

Table 2: In vivo analgesic activity of imidazo[1,2-a]pyridine derivative 5j.[3][4]

In Vitro to In Vivo Correlation: A Successful Translation

In this case, the potent in vitro COX-2 inhibition of compound 5j successfully translated into significant in vivo analgesic activity. This positive correlation provides strong evidence for the compound's potential as an anti-inflammatory agent and justifies further preclinical development.

In_Vitro_to_In_Vivo_Workflow_COX2 cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation In_Vitro_Assay COX-2 Inhibition Assay (IC50 Determination) Potent_Compounds Identification of Potent Compounds (5e, 5f, 5j) In_Vitro_Assay->Potent_Compounds Data Analysis In_Vivo_Model Acetic Acid-Induced Writhing Test (Mouse) Potent_Compounds->In_Vivo_Model Lead Candidate Selection Efficacy_Data Analgesic Efficacy (ED50 of 5j) In_Vivo_Model->Efficacy_Data Data Collection Validation Successful In Vivo Validation Efficacy_Data->Validation Positive Correlation

Caption: Workflow from in vitro screening to in vivo validation for COX-2 inhibitors.

Case Study 2: Combating Cancer with Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors

Aurora kinases are crucial regulators of mitosis, and their overexpression is linked to various cancers, making them attractive targets for anticancer drug development. An imidazo[1,2-a]pyrazine derivative, SCH 1473759 (12k) , was identified as a potent inhibitor of Aurora kinases.[5]

In Vitro Profiling: From Enzyme Inhibition to Cellular Potency

The initial evaluation of SCH 1473759 involved determining its inhibitory activity against purified Aurora A and B kinases and its potency in a cell-based assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence)

  • Enzyme and Substrate: Recombinant Aurora A or B kinase and a suitable peptide substrate are used.

  • Compound Incubation: The kinase, substrate, ATP, and various concentrations of the test compound are incubated together.

  • Detection: A specific antibody that recognizes the phosphorylated substrate is added, followed by a fluorescently labeled secondary antibody.

  • Signal Measurement: The time-resolved fluorescence signal is measured, which is proportional to the kinase activity.

  • Kd/IC50 Calculation: The dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) is determined.

Experimental Protocol: Cellular Phospho-Histone H3 (pHH3) Inhibition Assay

  • Cell Culture: A suitable cancer cell line (e.g., HeLa) is cultured.

  • Compound Treatment: Cells are treated with different concentrations of the test compound.

  • Cell Lysis and Detection: Cells are lysed, and the levels of phosphorylated histone H3 (a downstream target of Aurora B) are measured using an immunoassay (e.g., ELISA or Western blot).

  • IC50 Calculation: The concentration of the compound that reduces pHH3 levels by 50% is calculated.

The in vitro profile of SCH 1473759 demonstrated picomolar enzymatic inhibition and nanomolar cellular potency.

ParameterValue
Aurora A TdF Kd (nM) 0.02
Aurora B TdF Kd (nM) 0.03
phos-HH3 Inhibition IC50 (nM) 25

Table 3: In vitro activity of the Aurora kinase inhibitor SCH 1473759.[5]

In Vivo Efficacy: Tumor Growth Inhibition in a Xenograft Model

The promising in vitro data prompted the evaluation of SCH 1473759 in a human tumor xenograft mouse model to assess its in vivo anticancer efficacy.

Experimental Protocol: Human Tumor Xenograft Model

  • Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The test compound is administered to the mice via a clinically relevant route (e.g., intravenous injection).

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Efficacy Assessment: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes of the treated group to the vehicle-treated control group.

SCH 1473759 demonstrated significant tumor growth inhibition in this in vivo model, confirming that its potent in vitro activity translates to a therapeutic effect in a living organism.[5]

In_Vivo_Validation_Workflow_Aurora cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Enzyme_Assay Aurora Kinase Inhibition (Kd = 0.02-0.03 nM) Cell_Assay Cellular Potency (pHH3 IC50 = 25 nM) Enzyme_Assay->Cell_Assay Confirms Cellular Activity Xenograft_Model Human Tumor Xenograft Mouse Model Cell_Assay->Xenograft_Model Advances to In Vivo Testing Tumor_Inhibition Significant Tumor Growth Inhibition Xenograft_Model->Tumor_Inhibition Treatment & Observation Final_Validation Successful Preclinical Proof-of-Concept Tumor_Inhibition->Final_Validation Demonstrates In Vivo Efficacy

Caption: Validation pathway for an imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor.

Broader Perspectives on In Vivo Validation

While the case studies above illustrate successful in vitro to in vivo translation, it is important to acknowledge that this is not always the case. Numerous imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity in vitro against a variety of cancer cell lines, with IC50 values often in the micromolar to nanomolar range.[6][7][8] However, factors such as poor pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), off-target toxicity, or lack of target engagement in the complex in vivo environment can lead to a failure to demonstrate efficacy in animal models.

Therefore, a comprehensive in vivo validation plan should not only assess efficacy but also include pharmacokinetic and toxicological studies to build a complete profile of the drug candidate.

Conclusion: The Indispensable Role of In Vivo Studies

The in vivo validation of in vitro results is a cornerstone of drug discovery and development. The case studies of imidazo[1,2-a]pyrimidine compounds presented in this guide underscore the importance of this translational step. While in vitro assays are invaluable for initial screening and lead optimization, in vivo models provide the crucial biological context to assess the true therapeutic potential of a compound. A thorough understanding of both in vitro and in vivo data is essential for making informed decisions and successfully advancing promising drug candidates towards clinical application.

References

  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • Bentham Science. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as anticancer agents. Retrieved from [Link]

  • AACR Journals. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Retrieved from [Link]

  • Springer. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. Retrieved from [Link]

  • ACS Publications. (2023). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. Retrieved from [Link]

  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Retrieved from [Link]

  • DergiPark. (n.d.). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Retrieved from [Link]

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Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.